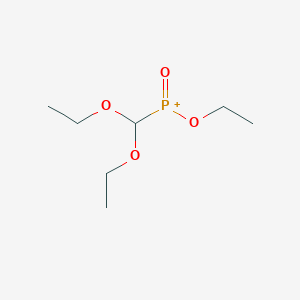

Ethyl (diethoxymethyl)phosphinate

描述

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, a class of organic compounds containing phosphorus, are fundamental to numerous areas of modern chemical research. wikipedia.orgfrontiersin.org Their diverse applications stem from the unique properties of the phosphorus atom, which can exist in various oxidation states and form a wide range of bonding patterns. wikipedia.org This versatility makes them indispensable in medicinal chemistry, agricultural science, and material science. frontiersin.orgtaylorandfrancis.com

In the pharmaceutical and agrochemical industries, organophosphorus compounds are prevalent, with over 80 phosphorus-containing drugs in clinical use and more than 300 types of phosphorus-based pesticides on the market. frontiersin.org For instance, the well-known herbicide glyphosate (B1671968) is a phosphonate (B1237965), a class of organophosphorus compounds. wikipedia.org Their mechanism of action is often linked to their ability to mimic transition states of biological reactions or to interact with enzyme active sites. mdpi.com

Furthermore, these compounds have tremendous applications in organic synthesis and material chemistry. frontiersin.org Phosphines serve as crucial ligands for metal catalysts in a variety of chemical reactions, while phosphonates are widely used as improved Wittig reagents for alkene synthesis. frontiersin.org Due to their inherent flame-retardant properties with low smoke and toxicity, organophosphorus compounds are also recognized as environmentally benign fire retardants. frontiersin.org

Overview of Phosphinate Esters as Synthetic Intermediates

Within the vast family of organophosphorus compounds, phosphinates, which feature two phosphorus-carbon (P-C) bonds and one phosphorus-oxygen (P-O) bond, are particularly valuable as synthetic intermediates. wikipedia.org Phosphinate esters are derivatives of phosphinic acid and serve as versatile building blocks for the synthesis of more complex molecules. mdpi.comresearchgate.net

Their utility lies in their ability to undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution reactions. They are instrumental in creating phosphinic analogues of natural α-amino acids, which are used to design phosphinic pseudopeptides. researchgate.net These pseudopeptides are of great interest in medicinal chemistry because the phosphinic group can act as a stable mimic of the tetrahedral transition state involved in peptide bond hydrolysis, potentially leading to potent enzyme inhibitors. mdpi.com The synthesis of mixed phosphonate esters and amino acid-based phosphonamidates further highlights the adaptability of these intermediates in creating novel compounds for various applications, including screening for herbicidal activity. nih.gov

Historical Development and Strategic Importance of Ethyl (diethoxymethyl)phosphinate in Organic Synthesis

The development of this compound is deeply rooted in the history of organophosphorus chemistry, which began in the early 19th century. Its specific emergence is tied to a significant challenge in the field: the controlled derivatization of hypophosphorous acid. Hypophosphorous acid has two reactive phosphorus-hydrogen (P-H) bonds, making selective monosubstitution difficult. researchgate.net

A major breakthrough came from researchers at Ciba-Geigy, who developed a family of reagents designed to temporarily mask one of the P-H bonds. researchgate.net this compound, often referred to as a "Ciba-Geigy reagent," is a prominent member of this family. researchgate.net It is prepared by reacting anhydrous hypophosphorous acid with triethyl orthoformate. researchgate.net

The strategic importance of this compound lies in its structure. The diethoxymethyl group acts as a protective group for the P-H functionality. This allows the remaining P-H bond to react selectively. After the desired chemical modification, the diethoxymethyl group can be readily cleaved under acidic conditions (e.g., using HCl or BF₃·Et₂O) to regenerate the phosphinic acid moiety. researchgate.net This elegant strategy opened up new pathways for the controlled synthesis of a wide array of phosphinic acid derivatives that were previously hard to access. For example, it is a key reactant in the three-component reaction with amines and triethyl orthoformate to produce N-substituted α-amino-gem-(diethoxymethyl)phosphinates, which are precursors to biologically relevant α-amino-gem-bisphosphonic acids. mdpi.com

Chemical Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₇O₄P |

| Molecular Weight | 196.18 g/mol |

| CAS Number | 65600-74-0 |

| IUPAC Name | This compound |

| Synonyms | diethoxymethyl-ethoxy-oxophosphanium, ethyl diethoxymethylphosphinate |

| SMILES | CCOC(OCC)PHOCC |

| Purity | 95% |

| Sources: nih.govachemblock.com |

Table 2: Comparison of Related Phosphinate and Phosphonate Esters

| Compound | This compound | Diethyl ethylphosphonate | Triethyl phosphonoacetate |

| Molecular Formula | C₇H₁₇O₄P | C₆H₁₅O₃P | C₈H₁₇O₅P |

| Molecular Weight | 196.18 g/mol | 166.16 g/mol | 224.19 g/mol |

| CAS Number | 65600-74-0 | 78-38-6 | 867-13-0 |

| Key Structural Feature | Phosphinate with a protected P-H bond | Phosphonate with a P-C bond | Phosphonate with an ester functional group |

| Primary Use | Intermediate for synthesizing phosphinic acids | Flame retardant, plasticizer, synthesis reagent | Reagent for Horner-Wadsworth-Emmons reaction |

| Sources: achemblock.comchemicalbook.comwikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethoxymethyl-ethoxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4P/c1-4-9-7(10-5-2)12(8)11-6-3/h7H,4-6H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNJRUPWSFSOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[P+](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452121 | |

| Record name | Ethyl (diethoxymethyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65600-74-0 | |

| Record name | Ethyl (diethoxymethyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Diethoxymethyl Phosphinate and Its Functionalized Derivatives

Direct Synthesis Approaches to Ethyl (diethoxymethyl)phosphinate

Direct synthetic methods provide a straightforward route to this compound, typically commencing from readily available and fundamental phosphorus compounds like hypophosphorous acid or its corresponding salts. These approaches are often favored for their atom economy and relatively simple reaction conditions.

Synthesis from Hypophosphorous Acid (H3PO2) and Orthoformate Esters

A well-established and common method for the preparation of this compound involves the direct reaction of anhydrous hypophosphorous acid (H3PO2) with an orthoformate ester, typically triethyl orthoformate. orgsyn.org This reaction is notable for its efficiency in forming the desired phosphinate. The process is believed to proceed through the initial formation of a phosphonous acid intermediate, which then reacts with the orthoformate.

The reaction is generally carried out by treating anhydrous H3PO2 with at least two equivalents of triethyl orthoformate. This stoichiometry is crucial as it facilitates the formation of the diethoxymethyl group on the phosphorus atom and the ethyl ester functionality. The reaction can be performed neat or in a suitable solvent.

Table 1: Synthesis of this compound from Hypophosphorous Acid

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

| Anhydrous Hypophosphorous Acid (H3PO2) | Triethyl Orthoformate | Reaction with 2 equivalents of orthoformate | This compound | orgsyn.org |

Preparation Utilizing Hypophosphite Salts and Orthoformate Esters

An alternative direct approach employs hypophosphite salts, such as ammonium (B1175870) hypophosphite, in place of the free acid. This method can offer advantages in terms of handling and stability of the starting materials. The synthesis of this compound has been successfully demonstrated using ammonium hypophosphite in a multi-component reaction.

In a specific example, ammonium hypophosphite is treated with triethylorthoformate in a mixture of toluene (B28343) and ethanol, catalyzed by concentrated sulfuric acid. The reaction proceeds at ambient temperature, and after an initial stirring period, the orthoformate is added, and the mixture is stirred overnight. This process leads to a nearly complete conversion of the intermediate ethyl ester of phosphinic acid to the desired this compound. mdpi.com

Table 2: Synthesis of this compound from Ammonium Hypophosphite

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Reference |

| Ammonium Hypophosphite | Triethylorthoformate | Ethanol | Sulfuric Acid | Toluene | This compound | mdpi.com |

Synthetic Pathways via Phosphorus-Containing Precursors

More intricate synthetic routes to this compound and its derivatives involve the use of pre-functionalized phosphorus-containing molecules. These methods allow for greater control over the final structure and the introduction of various functional groups.

Derivatization from Silylated Phosphinic Acid Analogs

Silylated phosphinic acid analogs, such as bis(trimethylsilyl) phosphonite, are valuable reagents in organophosphorus chemistry due to their enhanced nucleophilicity compared to their non-silylated counterparts. These silylated species can react with a variety of electrophiles to form new phosphorus-carbon bonds.

A general strategy involves the in-situ generation of a silylated phosphinite from a phosphinic acid source, which then undergoes a reaction, such as a Michaelis-Arbuzov type reaction, with a suitable electrophile. For instance, a cascade reaction can be initiated where a silylating agent, like a N,O-bis(trimethylsilyl)imidate, reacts with hypophosphorous acid to form bis(trimethylsilyl)phosphonite (BTSP). This highly reactive intermediate can then react with an electrophile in a sila-Arbuzov reaction, mediated by a Lewis acid like zinc iodide, to yield a phosphinate product. preprints.org While a direct synthesis of this compound via this specific cascade has not been detailed, the principle demonstrates a viable pathway for its formation by selecting the appropriate electrophilic partner.

Synthesis from Ethyl(diethoxymethyl)phosphonite

Ethyl(diethoxymethyl)phosphonite is a trivalent phosphorus compound that can serve as a direct precursor to the pentavalent this compound. The conversion can be achieved through reactions that increase the oxidation state of the phosphorus atom and introduce an additional group.

One of the most fundamental reactions for such a transformation is the Michaelis-Arbuzov reaction. wikipedia.orgyoutube.com In this reaction, a trialkyl phosphite (B83602) (or in this case, a phosphonite) reacts with an alkyl halide. For the synthesis of this compound from ethyl(diethoxymethyl)phosphonite, a reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) would be the logical approach. The reaction involves the nucleophilic attack of the phosphorus atom on the ethyl halide, followed by the dealkylation of the resulting phosphonium (B103445) salt by the halide ion to yield the final phosphinate product.

Another potential route from ethyl(diethoxymethyl)phosphonite is through oxidation. Various oxidizing agents can convert phosphonites to phosphinates. nih.gov The specific conditions for the oxidation of ethyl(diethoxymethyl)phosphonite to this compound would need to be carefully selected to avoid side reactions.

Reactions Involving Ethyl Trimethylsilyl (B98337) (diethoxymethyl)phosphonite for Functionalization

Ethyl trimethylsilyl (diethoxymethyl)phosphonite is a key intermediate that allows for the synthesis of a range of functionally substituted (diethoxymethyl)phosphinates. This silylated phosphonite, which can be prepared from ethyl (diethoxymethyl)phosphonite and a silylating agent like hexamethyldisilazane, exhibits high reactivity towards electrophiles. nih.gov

A significant application of ethyl trimethylsilyl (diethoxymethyl)phosphonite is its reaction with carbonyl compounds. It readily adds to the carbonyl group of aldehydes, such as benzaldehyde (B42025) and butyraldehyde, in a smooth reaction. This addition occurs in a solvent like methylene (B1212753) chloride and results in the formation of silicon-containing functionally substituted (diethoxymethyl)phosphinates. nih.gov This pathway provides a powerful tool for creating a diverse array of phosphinate derivatives with various substituents attached to the phosphorus atom.

Table 3: Functionalization via Ethyl Trimethylsilyl (diethoxymethyl)phosphonite

| Reactant 1 | Reactant 2 | Solvent | Product Type | Reference |

| Ethyl Trimethylsilyl (diethoxymethyl)phosphonite | Benzaldehyde | Methylene Chloride | Silicon-containing functionalized (diethoxymethyl)phosphinate | nih.gov |

| Ethyl Trimethylsilyl (diethoxymethyl)phosphonite | Butyraldehyde | Methylene Chloride | Silicon-containing functionalized (diethoxymethyl)phosphinate | nih.gov |

Preparation of Modified this compound Structures

The reactivity of the P-H bond in this compound, often referred to as a "Ciba-Geigy reagent," provides a gateway to a range of functionalized phosphinates. researchgate.net This section details the synthetic strategies employed to introduce specific functionalities, leading to valuable building blocks for various applications.

Synthesis of α,α-Difluoro-Substituted Phosphinates

The introduction of a difluoromethyl group onto the phosphorus atom of this compound yields α,α-difluoromethylphosphinates, which are of significant interest due to the unique properties conferred by the fluorine atoms. The synthesis is typically achieved through the deprotonation of the starting phosphinate followed by electrophilic fluorination.

A common and effective method involves the use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) to generate the corresponding phosphinate anion. This anion is then reacted with a suitable difluoromethane (B1196922) source, like chlorodifluoromethane (B1668795) (ClCF₂H), to install the CF₂H group.

A detailed experimental procedure for the synthesis of diethoxymethyl-difluoromethyl-phosphinic acid ethyl ester is as follows: this compound is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A solution of LiHMDS in THF is then added, and the mixture is stirred to allow for complete deprotonation. Subsequently, condensed chlorodifluoromethane is introduced into the reaction mixture. The reaction is carefully monitored and, upon completion, quenched to yield the desired α,α-difluoromethylphosphinate. chemicalbook.com

Table 1: Synthesis of Diethoxymethyl-difluoromethyl-phosphinic acid ethyl ester chemicalbook.com

| Reactant | Molar Amount (mmol) | Reagent/Solvent | Volume (mL) | Temperature (°C) |

| This compound | 204 | Anhydrous THF | 410 | -78 |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 224 | 1.0 M solution in THF | 224 | -78 |

| Chlorodifluoromethane | 204 | Condensed gas | ~18 | -78 |

Further functionalization of the resulting α,α-difluoromethylphosphinate can be achieved. For instance, the remaining proton on the difluoromethyl group can be abstracted by a strong base like tert-butyllithium (B1211817) (t-BuLi) to generate a new nucleophile. This species can then react with various electrophiles, such as carbonyl compounds, to form more complex structures. For example, reaction with cyclohexanone (B45756) after deprotonation with t-BuLi affords the corresponding 1,1-difluoro-2-hydroxycyclohexylmethyl derivative in good yield. chemicalbook.com

Generation of Hydroxymethylphosphinate Derivatives

The synthesis of hydroxymethylphosphinate derivatives typically involves the addition of a P-H bond across the carbonyl group of formaldehyde (B43269). This reaction, a type of Pudovik or Abramov reaction, is a fundamental method for forming α-hydroxyphosphonates and related compounds. mdpi.com While the direct hydroxymethylation of this compound is not the most commonly cited route, the general principle of reacting a P-H containing compound with formaldehyde is well-established for the synthesis of hydroxymethylphosphorus compounds. chemicalbook.comlew.ro

In a representative procedure for the synthesis of a hydroxymethylphosphonate, diethyl phosphite is reacted with paraformaldehyde in the presence of a catalytic amount of a base, such as triethylamine. The mixture is heated, leading to the formation of diethyl (hydroxymethyl)phosphonate. chemicalbook.com This highlights the general strategy for creating the hydroxymethylphosphorus linkage.

Table 2: Representative Synthesis of Diethyl (hydroxymethyl)phosphonate chemicalbook.com

| Reactant | Molar Amount (mmol) | Catalyst/Solvent | Amount/Volume | Temperature (°C) | Yield (%) |

| Diethyl phosphite | 72 | Triethylamine | 1.00 mL | 90 | 96 |

| Paraformaldehyde | 72 | - | 2.22 g | 90 | 96 |

This established methodology for creating α-hydroxyphosphonates can be conceptually applied to H-phosphinates like this compound. The reaction would proceed via the nucleophilic attack of the phosphorus atom on the carbonyl carbon of formaldehyde, followed by proton transfer to the oxygen atom. The diethoxymethyl group would remain intact during this process, yielding the desired ethyl (diethoxymethyl)(hydroxymethyl)phosphinate.

Reactivity and Transformation Pathways of Ethyl Diethoxymethyl Phosphinate in Academic Contexts

Reactions at the Phosphorus Center of Ethyl (diethoxymethyl)phosphinate

The phosphorus center in this compound is electrophilic and can be targeted by various nucleophiles. Furthermore, the phosphoryl (P=O) group can undergo reduction to afford three-coordinated phosphorus species.

Alkylation Reactions Proceeding via Anion Intermediates

The hydrogen atom attached to the phosphorus in H-phosphinates like this compound is acidic enough to be removed by a strong base, creating a nucleophilic phosphinate anion. This anion readily reacts with a variety of electrophiles, most commonly alkyl halides, in a P-alkylation reaction. acs.org

This transformation is typically achieved by treating the H-phosphinate with a potent, non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS), at low temperatures to generate the intermediate anion. Subsequent addition of an electrophile results in the formation of a new phosphorus-carbon bond. This method provides a direct route to more complex phosphinates. The general nature of this reaction allows for the introduction of a wide array of substituents.

Table 1: Examples of Alkylation Reactions

| Electrophile | Base | Product Type |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | LHMDS | Ethyl methyl(diethoxymethyl)phosphinate |

| Benzyl Bromide | LHMDS | Ethyl benzyl(diethoxymethyl)phosphinate |

This table illustrates the general applicability of the alkylation reaction on H-phosphinate esters.

Addition Reactions to Activated Unsaturated Systems

The nucleophilic character of the phosphinate anion, generated as described above, also enables its participation in conjugate addition reactions. A key example is the phospha-Michael reaction, where the phosphinate adds to α,β-unsaturated carbonyl compounds. This reaction creates a new P-C bond at the β-position of the unsaturated system and can lead to the formation of products with significant structural complexity, including new stereocenters at both phosphorus and carbon.

Furthermore, related P(III) compounds, such as ethyl trimethylsilyl (B98337) (diethoxymethyl)phosphonite, have been shown to add smoothly to the carbonyl group of aldehydes. osti.gov This suggests that under appropriate conditions, the P-H bond of this compound itself can add across polarized double bonds, expanding its utility in synthesis.

Conversions to Three-Coordinated Phosphorus Species

The conversion of the pentavalent, tetracoordinate phosphorus center in this compound to a trivalent, three-coordinate species is fundamentally a reduction reaction, involving the deoxygenation of the phosphoryl (P=O) group. This transformation is significant as it converts the phosphinate into a phosphonite, a class of compounds with distinct reactivity, often used as ligands in catalysis or as precursors in Arbuzov-type reactions. osti.gov

Common reagents for this deoxygenation include silanes, such as trichlorosilane (B8805176) (HSiCl₃) or polymethylhydrosiloxane (B1170920) (PMHS), often in the presence of a catalyst or under thermal conditions. researchgate.net Research has also demonstrated that highly reactive main group compounds, such as ditetrelenes (compounds with Si=Si or Ge=Ge double bonds), can efficiently reduce the P=O bond of H-phosphonates and secondary phosphine (B1218219) oxides to the corresponding P(III) phosphites and phosphinites under mild conditions. cdnsciencepub.com This facile reduction is driven by the formation of strong silicon-oxygen or germanium-oxygen bonds. cdnsciencepub.com These methods provide a pathway from readily available phosphinates to the synthetically versatile three-coordinated phosphonites.

Transformations Leveraging the P-H Bond (H-Phosphinate Reactivity)

The P-H bond in this compound is arguably its most significant functional group, exhibiting tautomerism and enabling its use as a potent phosphorus-centered nucleophile.

Participation in Phospha-Mannich Reactions as a Key Reagent

This compound is widely used as a stable and safer equivalent of H-phosphinic acid in the phospha-Mannich reaction (also known as the Kabachnik-Fields reaction). This powerful three-component reaction brings together an amine, a carbonyl compound (aldehyde or ketone), and a P-H compound to form α-amino phosphinates or their derivatives.

In this reaction, the amine and carbonyl compound first condense to form an imine or iminium ion intermediate. The H-phosphinate then acts as the nucleophile, adding its P-H bond across the C=N double bond to generate the final product. The diethoxymethyl group serves as a protecting group for a second P-H bond of the parent hypophosphorous acid, preventing undesired double addition. This protecting group can be readily cleaved under acidic conditions after the reaction to reveal a phosphinic acid functionality.

Table 2: Components of the Phospha-Mannich Reaction

| Amine Component | Carbonyl Component | Phosphorus Reagent | Product |

|---|---|---|---|

| Primary/Secondary Amine | Aldehyde/Ketone | This compound | N-substituted α-amino-(diethoxymethyl)phosphinate ethyl ester |

This table outlines the general components and product structure of the phospha-Mannich reaction utilizing the target compound.

Derivatization Through Reaction with Electrophilic Reagents

The nucleophilic character of the P-H bond allows for direct derivatization with various electrophiles, often facilitated by a catalyst. A prominent example is the palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This process, a variation of the Hirao reaction, forms a new P-C bond and provides a direct route to aryl- or vinyl-substituted phosphinates. organic-chemistry.org

The reaction typically employs a palladium(0) catalyst, which inserts into the aryl-halide bond. The resulting palladium(II) complex then undergoes reaction with the H-phosphinate, followed by reductive elimination to yield the P-arylated product and regenerate the catalyst. This methodology is highly valued for its ability to construct P-C bonds under relatively mild conditions.

Reactivity of the Acetal (B89532) Moiety within this compound

The diethoxymethyl group, an acetal, is a key functional group in this compound, influencing its stability and reactivity.

Cleavage of the Phosphorus-Carbon-Oxygen (P-Csp3-O) Linkage

The phosphorus-carbon bond within the diethoxymethyl moiety of phosphinates is susceptible to cleavage under certain conditions. Research has shown that the P-Csp3-O linkage in ethyl (diethoxymethyl)phosphinates can be readily cleaved. researchgate.net This cleavage can be effected by treatment with reagents such as hydrogen chloride (HCl), boron trifluoride etherate (BF3·Et2O), or trimethylsilyl halides (Me3Si-Hal, where Hal = Cl or Br). researchgate.net This reactivity allows for the deprotection or further functionalization of the phosphinate core.

Intramolecular Rearrangement Reactions

While intramolecular rearrangements are a known class of reactions in organophosphorus chemistry, specific examples involving the diethoxymethyl group of this compound are not extensively reported in the reviewed academic literature. One notable type of rearrangement in related compounds is the phosphonate-phosphinate rearrangement. This process typically involves the base-induced migration of a phosphinyl group from a heteroatom to an adjacent carbon atom. nih.gov However, documented instances of such rearrangements originating from the diethoxymethyl acetal of this compound are not prominent in the surveyed literature.

Transition Metal-Catalyzed Processes Involving this compound

Transition metal catalysis offers powerful tools for forming new bonds, and this compound can participate in such reactions, particularly those involving palladium catalysts.

Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound, as an H-phosphinate equivalent, can undergo palladium-catalyzed cross-coupling with aryl halides to form ethyl aryl(diethoxymethyl)phosphinates. researchgate.netnih.gov This transformation, a variant of the Hirao reaction, typically involves a palladium catalyst, a phosphine ligand, and a base. researchgate.netnih.govresearchgate.net

The general catalytic cycle for the palladium-catalyzed cross-coupling of H-phosphinates with aryl halides involves several key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate.

Deprotonation/Salt Formation: The H-phosphinate can be deprotonated by a base to form a phosphinate anion.

Transmetalation (or equivalent): The phosphinate anion displaces the halide on the palladium(II) complex.

Reductive Elimination: The aryl and phosphinyl groups on the palladium(II) center are reductively eliminated to form the C-P bond of the product and regenerate the palladium(0) catalyst. researchgate.net

A variety of aryl halides, including electron-rich and electron-poor systems, can be utilized in these reactions. researchgate.netnih.gov The choice of ligand is crucial for the success of the reaction, with bulky electron-rich phosphines often being effective. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Arylation of H-Phosphinates

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | dppf | Cs2CO3 | Toluene (B28343) | 110 |

| Pd(OAc)2 | Xantphos | i-Pr2NEt | Dioxane | 100 |

| Pd(OAc)2 | CM-Phos | K3PO4 | Toluene | 110 |

This table presents generalized conditions based on studies of palladium-catalyzed phosphination of aryl halides and sulfonates. Specific conditions for this compound may vary. nih.gov

Todd-Atherton Reactions with Phenolic Substrates

The Todd-Atherton reaction is a classic method for the phosphorylation of nucleophiles, such as alcohols and amines, using a dialkyl phosphite (B83602) in the presence of a base and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgnih.govresearchgate.net The reaction can be extended to H-phosphinates like this compound for reaction with phenolic substrates.

The generally accepted mechanism of the Todd-Atherton reaction involves the in situ formation of a reactive phosphoryl chloride intermediate. beilstein-journals.orgnih.gov In the context of an H-phosphinate and a phenol, the reaction would proceed as follows:

The H-phosphinate is deprotonated by a base (e.g., a tertiary amine).

The resulting phosphinate anion reacts with the halogenating agent (e.g., CCl4) to form a phosphinoyl chloride intermediate.

The phenol, acting as a nucleophile, attacks the electrophilic phosphorus center of the phosphinoyl chloride, displacing the chloride and forming the desired phosphinate ester product, with the elimination of HCl, which is neutralized by the base. beilstein-journals.orgnih.gov

This reaction provides a direct method for the synthesis of aryl phosphinates from phenols. beilstein-journals.org

Hydrolytic Transformations of this compound Esters

The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding phosphinic acid. nih.gov The hydrolysis of phosphinate esters is a fundamental transformation in organophosphorus chemistry. nih.gov

Under acidic conditions , the hydrolysis of ethyl phosphinates can proceed through two primary mechanisms: AAC2 and AAL1. nih.gov

In the AAC2 mechanism, a water molecule attacks the protonated phosphoryl group, leading to the cleavage of the P-O bond.

In the AAL1 mechanism, which is less common, protonation of the ester oxygen is followed by the unimolecular cleavage of the C-O bond to form a carbocation. nih.gov

Under basic conditions , the hydrolysis of ethyl phosphinates typically occurs via a bimolecular nucleophilic substitution at the phosphorus center (a BAC2-type mechanism). The hydroxide (B78521) ion attacks the electrophilic phosphorus atom, leading to the formation of a pentacoordinate intermediate or transition state, which then collapses to give the phosphinate anion and ethanol. nih.gov The rate of alkaline hydrolysis is sensitive to steric hindrance around the phosphorus center. nih.gov

In the case of derivatives of this compound, such as N-substituted α-amino-gem-(diethoxymethyl)phosphinates, hydrolysis has been successfully carried out using a mixture of hydrobromic acid and acetic acid. mdpi.com For simpler ethyl phosphinates, hydrolysis is often achieved by heating with aqueous sodium hydroxide, followed by acidification to liberate the free phosphinic acid. nih.gov

Table 2: General Conditions for Hydrolysis of Ethyl Phosphinates

| Condition | Reagents | General Observations |

| Acidic | Concentrated HCl or HBr in water or acetic acid | Reaction rate can be influenced by the stability of the potential carbocation from C-O cleavage. |

| Basic | Aqueous NaOH or KOH, followed by acidification | Reaction proceeds via nucleophilic attack at phosphorus; rate is sensitive to steric effects. |

This table provides a general overview based on the hydrolysis of various ethyl phosphinate esters. nih.govmdpi.com

Advanced Applications of Ethyl Diethoxymethyl Phosphinate in Chemical Research

Utilization as a Precursor in Complex Organic Synthesis

Ethyl (diethoxymethyl)phosphinate serves as a key building block for the synthesis of a diverse range of more complex organophosphorus compounds. The diethoxymethyl group acts as a protective group for the phosphinic acid moiety, allowing for selective reactions at the phosphorus center before its facile removal under acidic conditions.

Synthesis of Phosphinic Analogs of Biologically Active Compounds

The isosteric replacement of a carboxylic acid group with a phosphinic acid moiety in biologically active molecules is a common strategy in medicinal chemistry to enhance biological activity or improve pharmacokinetic properties. This compound has emerged as a useful synthon in the preparation of such analogs.

One notable application is in the synthesis of α-amino phosphinic acid derivatives. A three-component reaction involving an amine, triethyl orthoformate, and this compound provides access to N-substituted α-amino-gem-(diethoxymethyl)phosphinates. mdpi.com These intermediates can then be hydrolyzed to yield the corresponding α-amino-gem-bisphosphonic acids, which are analogs of α-amino acids. mdpi.com The general scheme for this synthesis is presented below:

Scheme 1: Synthesis of N-substituted α-amino-gem-(diethoxymethyl)phosphinates and their conversion to α-amino-gem-bisphosphonic acids. mdpi.com

While direct synthesis of phosphinic acid analogs of nucleosides starting from this compound is not extensively documented in readily available literature, the general utility of phosphinates in creating nucleoside analogs suggests its potential in this area. nih.govnih.gov

Generation of Unsymmetrical Phosphinic Acids

The synthesis of unsymmetrical phosphinic acids, which contain two different organic substituents on the phosphorus atom, is a significant challenge in organophosphorus chemistry. This compound offers a strategic advantage in this regard. The protected P-H bond allows for the sequential introduction of different organic groups.

The general approach involves the deprotonation of this compound followed by reaction with an electrophile, such as an alkyl or aryl halide, to introduce the first organic substituent. Subsequent deprotection of the diethoxymethyl group and further reaction would yield the unsymmetrical phosphinic acid. For instance, the arylation of a related compound, ethyl benzyloxymethylphosphinate, with aryl halides has been achieved using a palladium(0) catalyst, demonstrating the feasibility of such C-P bond formations. organic-chemistry.org This methodology can, in principle, be adapted to this compound for the synthesis of a variety of unsymmetrical phosphinic acids. organic-chemistry.orgresearchgate.net

Contributions to Catalysis and Stereoselective Synthesis

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules, particularly for pharmaceutical applications. This compound and its derivatives have found utility in the field of catalysis, both as substrates for enzymatic reactions and potentially as components in organocatalytic systems.

Enzyme-Catalyzed Kinetic Resolution of Chiral Phosphinate Esters

Enzymes are highly efficient and selective catalysts for a wide range of chemical transformations. The kinetic resolution of racemic mixtures of chiral compounds using enzymes is a powerful tool for obtaining enantiomerically pure substances. While specific examples detailing the enzyme-catalyzed kinetic resolution of derivatives of this compound are not prevalent in the reviewed literature, the broader class of chiral phosphinate esters has been successfully resolved using enzymes like phosphotriesterase (PTE). tamu.edu

In a typical enzymatic kinetic resolution of a racemic phosphinate ester, one enantiomer is preferentially hydrolyzed by the enzyme, leaving the other enantiomer in high enantiomeric excess. tamu.edu The rates of hydrolysis for the two enantiomers can differ by several orders of magnitude, allowing for efficient separation. tamu.edu This approach provides access to chiral phosphinic acids and their derivatives, which are valuable building blocks in asymmetric synthesis. tamu.edu

Organocatalyzed Transformations Utilizing this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in synthetic chemistry. While the direct participation of this compound in organocatalyzed reactions is not yet widely reported, its structural motifs are relevant to known organocatalytic transformations. For instance, the Michael addition of various nucleophiles to α,β-unsaturated compounds is a well-established organocatalytic reaction. rsc.orgrsc.org Given the reactivity of the P-H bond in this compound after deprotection, its potential as a nucleophile in organocatalytic conjugate addition reactions is an area ripe for exploration.

Development in Functional Materials and Polymer Science

The incorporation of phosphorus-containing moieties into polymers can impart a range of desirable properties, most notably flame retardancy. This compound and its derivatives have been investigated as effective flame retardants in various polymer systems.

A study on the flame retardancy of flexible polyurethane foams (FPUFs) demonstrated the efficacy of three novel liquid this compound derivatives (EDPs). researchgate.netkobv.de These derivatives were P-(diethoxymethyl)-N-phenylphosphonamidate (EDPPA), methyl 3-((diethoxymethyl)(ethoxy)phosphoryl)propanoate (EDPMA), and ethyl phenyl(diethoxymethyl)phosphonate (EDPPO). The flame retardancy was evaluated using the limiting oxygen index (LOI), vertical burning tests, and cone calorimetry. researchgate.netkobv.de

The results indicated that the incorporation of these EDPs significantly improved the flame retardancy of the FPUFs. researchgate.netkobv.de EDPPA showed the most significant effect. researchgate.netkobv.de The mechanism of flame retardancy was proposed to involve both gas-phase and condensed-phase actions. In the gas phase, phosphorus-containing radicals are released, which act as radical scavengers. researchgate.netkobv.de In the condensed phase, the EDPs promote the formation of a dense and thermally stable char layer on the polymer surface, which acts as a barrier to heat and mass transfer. researchgate.netkobv.de

Interactive Table: Flame Retardancy Data for Flexible Polyurethane Foams (FPUFs) Containing this compound Derivatives

| Sample | Additive (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) |

| Pure FPUF | 0 | 19.2 | NR | 289.4 | 12.3 |

| FPUF/EDPPO | 20 | 22.1 | V-2 | 201.5 | 10.8 |

| FPUF/EDPMA | 20 | 22.8 | V-2 | 185.7 | 10.5 |

| FPUF/EDPPA | 10 | 21.5 | V-0 | - | - |

| FPUF/EDPPA | 20 | 23.6 | V-0 | 158.3 | 9.9 |

LOI: Limiting Oxygen Index; UL-94: Vertical Burning Test Rating; pHRR: Peak Heat Release Rate; THR: Total Heat Release; NR: Not Rated. Data sourced from a study on the flame retardancy of FPUFs. researchgate.netkobv.de

Beyond flame retardants, the versatility of the phosphinate group suggests that this compound could be a valuable monomer or precursor for the synthesis of other functional polymers with applications in areas such as biomedicine and high-performance materials.

Application as Flame Retardants in Polymeric Systems

This compound derivatives have demonstrated considerable potential as flame retardants, particularly in flexible polyurethane foams (FPUFs). researchgate.netkobv.de Research has explored the synthesis of novel liquid this compound derivatives (EDPs) and their subsequent incorporation into FPUFs. researchgate.netkobv.de The flame retardancy of the resulting materials is typically evaluated using standard tests such as the Limiting Oxygen Index (LOI) and vertical burning tests (UL-94).

Studies have shown a clear relationship between the chemical structure of the EDPs and their flame retardant effectiveness. For instance, in a comparative study of three different EDPs, P-(diethoxymethyl)-N-phenylphosphonamidate (EDPPA) was found to be the most effective, followed by methyl 3-((diethoxymethyl)(ethoxy)phosphoryl)propanoate (EDPMA), and finally ethyl phenyl (diethoxymethyl)phosphonate (EDPPO). researchgate.netkobv.de With a 10 wt% loading of EDPPA, the flexible polyurethane foam was able to self-extinguish and achieve a passing grade in the vertical burning test. researchgate.netkobv.de

The loading of the flame retardant in the polymer matrix directly influences the fire resistance. For example, increasing the concentration of a specific this compound derivative to 20 wt% in flexible polyurethane foam raised the LOI value to 23.6%. researchgate.netkobv.de The Limiting Oxygen Index indicates the minimum oxygen concentration required to support the combustion of a material; a higher LOI value signifies better flame retardancy.

The application of phosphinates is not limited to polyurethanes. Aluminum diethyl phosphinate, a related compound, is noted for its excellent flame retardant properties in engineering plastics like polyamides and polyesters, as well as in thermoset resins such as epoxies. wikipedia.org This suggests a broader potential for this compound and its derivatives in a variety of polymer systems.

Interactive Data Table: Flame Retardancy Performance of this compound Derivatives in Flexible Polyurethane Foam

| Flame Retardant Derivative | Loading (wt%) | Limiting Oxygen Index (LOI) (%) | Vertical Burning Test (UL-94) |

| P-(diethoxymethyl)-N-phenylphosphonamidate (EDPPA) | 10 | Not Specified | Self-extinguishing |

| Unspecified EDP | 20 | 23.6 | Not Specified |

| Pure Flexible Polyurethane Foam | 0 | Not Specified | Fails |

Note: The table is based on data reported in studies on flexible polyurethane foams. researchgate.netkobv.de "Not Specified" indicates that the specific data point was not provided in the cited sources.

Investigation of Flame Retardancy Mechanisms (Gas Phase vs. Condensed Phase)

The effectiveness of this compound-based flame retardants stems from their ability to act in both the gas phase and the condensed phase during polymer combustion. researchgate.netkobv.de This dual-action mechanism provides a comprehensive approach to fire suppression. nih.gov

Gas Phase Mechanism:

In the gas phase, the primary flame-retardant action involves the release of phosphorus-containing compounds upon thermal degradation. researchgate.netkobv.de These compounds are volatile and can interrupt the combustion cycle in the flame. It is understood that they generate phosphorus-containing radicals, such as PO•, which act as scavengers for the high-energy radicals (H• and OH•) that propagate the flame. researchgate.netnih.gov By quenching these reactive species, the flame chemistry is inhibited, leading to a reduction in heat release and the potential for flame extinguishment. nih.gov For a gas phase mechanism to be effective, it is crucial that the phosphorus-containing compounds are volatile enough to be released during the pyrolysis of the polymer. nih.gov

Condensed Phase Mechanism:

Simultaneously, in the condensed phase (the solid polymer), this compound derivatives contribute to the formation of a stable char layer on the surface of the material. researchgate.netkobv.de This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the polymer surface. wikipedia.org Furthermore, the char layer can hinder the escape of flammable volatile decomposition products from the polymer into the gas phase, effectively cutting off the fuel supply to the flame. wikipedia.org Research indicates that EDPs promote the formation of a dense, intact, and thermally stable char layer, which is a key factor in their flame-retardant efficacy. researchgate.netkobv.de

The balance between the gas phase and condensed phase activity can be influenced by the specific chemical structure of the phosphinate and its interaction with the polymer matrix. nih.gov

Analytical Methodologies for Research on Ethyl Diethoxymethyl Phosphinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl (diethoxymethyl)phosphinate and its derivatives. Given that phosphorus-31 (³¹P) has a natural abundance of 100% and a nuclear spin of ½, ³¹P NMR provides direct insight into the chemical environment of the phosphorus atom. jeol.com In addition to ³¹P NMR, ¹H and ¹³C NMR are crucial for characterizing the organic moieties of the molecule.

Research Findings:

Structural Verification: ¹H, ¹³C, and ³¹P NMR spectra collectively confirm the molecular structure. In ¹H and ¹³C NMR spectra of organophosphorus compounds, signals for nuclei near the phosphorus atom are split due to heteronuclear spin-spin coupling (J-coupling), which complicates the spectra but provides valuable structural information. jeol.com For instance, the multiplicity of the ethyl group resonances in the ¹H NMR spectrum is a key indicator of its bonding environment relative to the phosphorus center. chegg.com

³¹P NMR: This technique is particularly powerful for identifying phosphorus-centered stereochemistry and the effects of different substituents. The chemical shift (δ) in ³¹P NMR is highly sensitive to the oxidation state and coordination number of the phosphorus atom.

¹³C NMR and J-Coupling: The carbon atoms directly bonded to phosphorus exhibit large one-bond coupling constants (¹J-CP), while carbons further away show smaller two-bond (²J-CP) or three-bond (³J-CP) couplings. jeol.com For example, in analyses of similar alkyl phosphonates, ¹J-CP coupling constants have been observed in the range of 135-167 Hz. jeol.com The use of simultaneous ¹H and ³¹P decoupling in ¹³C NMR experiments can simplify complex spectra by removing these couplings, allowing for unambiguous assignment of carbon signals. jeol.com

| NMR Technique | Application for this compound Research | Typical Data Obtained |

| ¹H NMR | Elucidation of the proton environment; confirmation of ethyl and diethoxymethyl groups. | Chemical shifts (δ), coupling constants (J-values), signal multiplicity. |

| ¹³C NMR | Determination of the carbon skeleton; identification of carbons bonded to phosphorus. | Chemical shifts (δ), ¹J-CP, ²J-CP, ³J-CP coupling constants. |

| ³¹P NMR | Direct observation of the phosphorus nucleus; study of reaction mechanisms at the P-center. | Chemical shifts (δ), sensitive to oxidation state and ligand environment. |

Table 1: Applications of NMR Spectroscopy in the Analysis of this compound.

Mass Spectrometry (MS) Techniques for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is also widely used to monitor the progress of chemical reactions by detecting reactants, intermediates, and products.

Research Findings:

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is used to confirm the elemental formula of the target compound. The calculated exact mass for the protonated molecular ion of this compound [C₇H₁₇O₄P + H]⁺ is 196.18. achemblock.com

Fragmentation Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) provide information about the compound's structure through characteristic fragmentation patterns. The P-C bond in some phosphinates can be labile under certain conditions, and its cleavage can be observed in the mass spectrum.

Reaction Monitoring: MS is used to track the consumption of starting materials and the formation of products in real-time or by analyzing aliquots from a reaction mixture. This is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. Various MS techniques, including GC-MS, ESI, and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), are employed for the analysis of organophosphorus compounds. researchgate.netcwejournal.org

| MS Technique | Purpose in this compound Analysis | Key Information Provided |

| GC-MS | Analysis of volatile derivatives; separation and identification of components in a mixture. | Retention time, molecular ion peak, fragmentation pattern. cwejournal.org |

| ESI-HRMS | Accurate mass determination for formula confirmation of the parent compound and its products. | High-resolution m/z values. |

| MALDI-TOF | Analysis of less volatile or larger molecules, such as polymers incorporating the phosphinate. | Molecular weight distribution of polymers. researchgate.net |

Table 2: Mass Spectrometry Techniques for the Study of this compound.

Chromatographic Separations for Product Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the volatility and polarity of the compound and its derivatives.

Research Findings:

Gas Chromatography (GC): GC, particularly when coupled with a flame-photometric detector (FPD) in phosphorus mode, is highly effective for the analysis of volatile phosphorus-containing compounds. d-nb.info It allows for the separation and quantification of the target compound and any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both analytical and preparative-scale separations of a wide range of organophosphorus compounds. nih.gov For the separation of phosphinates and related compounds, reverse-phase columns (e.g., C18) are commonly used with a mobile phase consisting of solvents like acetonitrile (B52724) and water. nih.gov A study on the simultaneous estimation of chlorpyrifos (B1668852) and prophenofos utilized a Hibar C18 column with an acetonitrile:water (90:10, v/v) mobile phase. nih.gov

Column Chromatography: For purification on a laboratory scale, column chromatography using silica (B1680970) gel is a standard method. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is often effective for purifying phosphinate esters.

| Chromatographic Method | Primary Use | Typical Stationary & Mobile Phases |

| Gas Chromatography (GC) | Purity assessment of volatile compounds. | Stationary Phase: OV-210; Carrier Gas: Nitrogen/Helium. d-nb.info |

| HPLC | Purity assessment and isolation of a wide range of derivatives. | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water mixtures. nih.gov |

| Column Chromatography | Preparative isolation and purification. | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane gradients. |

Table 3: Chromatographic Methods for this compound Analysis.

Spectrophotometric Methods for Kinetic Studies and Characterization

UV-Visible spectrophotometry can be employed for the quantitative analysis of this compound, often after a chemical reaction that produces a chromophore. This approach is particularly useful for kinetic studies and for determining the concentration of the compound in various matrices.

Research Findings:

Quantitative Analysis: A common spectrophotometric method for organophosphates involves their conversion to a colored species. For example, some methods are based on the oxidation of the pesticide by an excess of a reagent like cerium(IV) sulfate, followed by the measurement of the unreacted oxidizing agent's absorbance at a specific wavelength (e.g., 508 nm after reaction with methyl orange). ijsrst.com Another approach for determining phosphate (B84403) concentration involves reaction with a magnesia mixture to form a magnesium phosphate precipitate, which can be detected spectrophotometrically. nih.gov

Kinetic Studies: By monitoring the change in absorbance over time, the rate of a reaction involving the phosphinate can be determined. For instance, the photolysis rate of the organophosphate phorate (B1677698) was studied by monitoring its disappearance using UV light, which showed first-order kinetics. cwejournal.org Such methods can be adapted to study the hydrolysis or degradation kinetics of this compound.

| Parameter | Spectrophotometric Method Example | Wavelength (λmax) |

| Quantification of Diazinon | Oxidation with Ce(IV) and reaction with methyl orange. | 508 nm ijsrst.com |

| Quantification of Chlorpyrifos | First-order derivative UV spectrophotometry. | 277 nm nih.gov |

| Quantification of Prophenofos | First-order derivative UV spectrophotometry. | 289 nm nih.gov |

| Phosphate Detection | Reaction with magnesia mixture. | 420 nm nih.gov |

Table 4: Examples of Spectrophotometric Methods for Organophosphorus Compound Analysis.

Advanced Spectroscopic Techniques for Material Analysis (e.g., X-ray Photoelectron Spectroscopy)

When this compound or its derivatives are used to modify surfaces or are incorporated into materials, advanced spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) are used for surface-sensitive elemental and chemical state analysis.

Research Findings:

Surface Composition: XPS is a powerful tool for analyzing the elemental composition of the top few nanometers of a material's surface. It can verify the successful grafting of phosphinate or phosphonate (B1237965) molecules onto a substrate by detecting the presence of phosphorus, carbon, and oxygen. researchgate.netresearchgate.net

Chemical State Analysis: High-resolution XPS spectra provide information about the chemical environment and oxidation states of the detected elements through binding energy shifts. For phosphorus-containing compounds on surfaces, the P 2p, O 1s, and C 1s regions are of primary interest. The P 2p peak can distinguish between different phosphorus environments, such as P-C and P-O bonds. researchgate.net The O 1s spectrum can differentiate between oxygen in P=O, P-O-C, and C-O bonds. researchgate.net

Binding Energy Data: Studies on related phosphonate-functionalized materials have reported characteristic binding energies. The P 2p peak is typically observed around 133-134 eV, while the P 2s peak appears near 191 eV. researchgate.netresearchgate.net The C 1s spectrum can be deconvoluted into peaks corresponding to C-C (≈284.4 eV), C-O/C-O-P (≈286.5 eV), and C=O bonds. researchgate.net The O 1s spectrum often shows components for P=O (≈531.6 eV) and P-O-C (≈532.6 eV). researchgate.net

| XPS Core Level | Typical Binding Energy (eV) for Phosphonates | Information Derived |

| P 2p | 133 - 134 eV researchgate.net | Presence and chemical state of phosphorus (P-C, P-O bonds). |

| O 1s | 531.6 eV (P=O), 532.6 eV (P-O-C) researchgate.net | Differentiates between oxygen bonding environments. |

| C 1s | 284.4 eV (C-C), 286.5 eV (C-O/C-O-P) researchgate.net | Confirms the organic structure and its binding to phosphorus. |

Table 5: Representative XPS Binding Energies for Analysis of Phosphinate/Phosphonate-Containing Materials.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (diethoxymethyl)phosphinate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic addition to cyclopropane derivatives. For example, Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate reacts with heteroatom nucleophiles (e.g., amines, thiols) under catalytic conditions (Cu or Rh(II)) to form functionalized cyclopropanes. Yield optimization requires adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and catalyst loading (5–10 mol%) to stabilize transition states . Purification via column chromatography (ethyl acetate:hexane, 1:3) is critical for isolating phosphinate esters with >70% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly P NMR, is essential for identifying phosphorus-centered stereochemistry and substituent effects. Coupled with H/C NMR, it resolves structural ambiguities in aryl-phosphinate derivatives (e.g., distinguishing between meta/para substitution patterns). Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., P=O stretching at 1150–1250 cm) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in nucleophilic additions to this compound derivatives?

- Methodological Answer : Diastereoselectivity depends on steric and electronic factors. For cyclopropane ring-opening reactions, using bulky nucleophiles (e.g., tert-butylthiol) in polar aprotic solvents (e.g., DMF) at low temperatures (−20°C) favors trans-diastereomers due to hindered rotation. Conversely, small nucleophiles (e.g., methanol) in nonpolar solvents (e.g., toluene) at 60°C promote cis-configurations via kinetic control. Stereochemical outcomes should be validated by X-ray crystallography or NOE NMR experiments .

Q. What strategies resolve contradictions in reported reaction yields for phosphinate ester synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 50–85% for methyl phenyl(quinolin-3-yl)phosphinate) often arise from unoptimized catalyst recycling or solvent purity. Systematic parameter screening (e.g., Design of Experiments) identifies critical factors like moisture sensitivity or catalyst decomposition. For example, Rh(II) catalysts degrade in acidic conditions, necessitating anhydrous reaction setups. Reproducibility is enhanced by rigorous drying of solvents and substrates .

Q. How can enzymatic resolution improve enantiomeric excess in this compound derivatives?

- Methodological Answer : Fungal lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic phosphinate esters. For instance, ethyl 1-hydroxybenzyl(phenyl)phosphinate undergoes kinetic resolution with >90% enantiomeric excess (ee) when reacted at 30°C in phosphate buffer (pH 7.0). Reaction progress must be monitored via chiral HPLC to determine ee and optimize enzyme-substrate ratios .

Q. What statistical methods validate reaction data in phosphinate ester studies?

- Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies significant variables affecting yield or selectivity. For example, a 3 factorial design can quantify the impact of temperature and catalyst loading on diastereoselectivity. Standard deviations in triplicate experiments should be <5%, and outliers assessed via Grubbs’ test. Data visualization (e.g., heatmaps, 3D response surfaces) clarifies complex interactions between parameters .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。